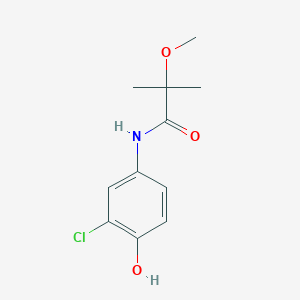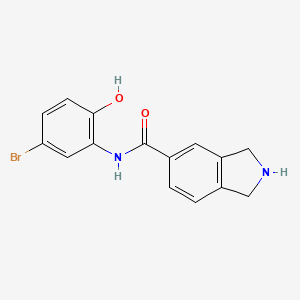
N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and hydroxy group on the phenyl ring, along with a methoxy and methyl group on the propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxyaniline and 2-methoxy-2-methylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-4-hydroxyaniline is dissolved in a suitable solvent like dichloromethane, and triethylamine is added. The 2-methoxy-2-methylpropanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to remove the chloro group, resulting in the formation of a hydroxyphenyl derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups on the phenyl ring play a crucial role in binding to the active site of the target, while the methoxy and methyl groups on the propanamide moiety influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
- N-(3-chloro-4-hydroxyphenyl)acetamide
- N-(3-chloro-4-hydroxyphenyl)propionamide
- N-(3-chloro-4-hydroxyphenyl)butyramide
Comparison:
- N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide is unique due to the presence of the methoxy and methyl groups on the propanamide moiety, which can influence its reactivity and binding properties compared to other similar compounds.
- The chloro and hydroxy groups on the phenyl ring are common features among these compounds, contributing to their similar chemical behavior.
- The differences in the alkyl chain length and substituents on the amide moiety can lead to variations in their physical properties, such as solubility and melting point, as well as their biological activity.
特性
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,16-3)10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOVHAJXXJSXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6630822.png)


![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-dihydroisoindole-5-carboxylic acid](/img/structure/B6630845.png)




![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)

![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)
